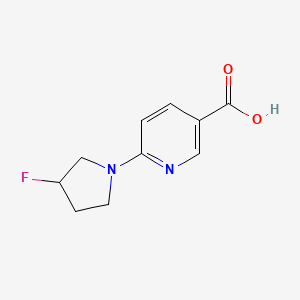

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

6-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-3-4-13(6-8)9-2-1-7(5-12-9)10(14)15/h1-2,5,8H,3-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKXZWYQEMDDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with nicotinic acid receptors, influencing their activity. Additionally, it interacts with enzymes involved in the metabolism of nicotinic acid, such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase. These interactions are crucial for the regulation of cellular energy metabolism and redox reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate nicotinic acid receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways. This activation can result in altered gene expression and metabolic changes, impacting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nicotinic acid receptors, leading to their activation. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors. Additionally, this compound can inhibit or activate specific enzymes involved in nicotinic acid metabolism, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial effects, such as improved energy metabolism and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the synthesis and degradation of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, impacting cellular energy metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nicotinic acid transporters and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting cellular processes such as energy metabolism and redox reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its role in cellular processes, such as energy metabolism and redox balance.

Biological Activity

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorinated pyrrolidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neurology and metabolism.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a pyrrolidine group, which contributes to its unique interactions with biological targets.

Research indicates that this compound may interact with various receptors and enzymes, modulating several signaling pathways. Its mechanism of action is hypothesized to involve:

- Activation of Nicotinic Acetylcholine Receptors (nAChRs) : Similar to other nicotinic derivatives, this compound may enhance cholinergic signaling, which is vital for cognitive functions and neuromuscular transmission.

- Sirtuin Activation : Preliminary studies suggest that it may act as a sirtuin activator, influencing metabolic pathways and potentially offering protective effects against metabolic disorders .

Biological Activities

The biological activities of this compound have been explored in various contexts:

1. Neuroprotective Effects

Studies have shown that compounds like this compound can exert neuroprotective effects by enhancing synaptic plasticity and reducing neuroinflammation. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Metabolic Regulation

Research indicates that this compound may play a role in metabolic regulation through the activation of sirtuins, which are implicated in energy homeostasis and insulin sensitivity. Sirtuin activation has been linked to improved metabolic profiles in animal models .

3. Cardiovascular Effects

There is evidence suggesting that nicotinic acid derivatives can influence cardiovascular health by modulating lipid profiles and improving endothelial function. The activation of specific receptors may lead to vasodilation and enhanced blood flow, potentially reducing the risk of cardiovascular diseases .

Case Studies

Several case studies have highlighted the effects of similar compounds on biological systems:

- Study on TRPV1 Activation : Nicotinic acid has been shown to activate the TRPV1 receptor, which plays a role in pain sensation and thermoregulation. This suggests that this compound may similarly influence pain pathways through TRPV1 modulation .

- Sirtuin Activation in Diabetic Models : In diabetic mouse models, compounds that activate sirtuins demonstrated significant improvements in glucose metabolism and reduced inflammation markers. This underscores the potential therapeutic applications of this compound in managing diabetes .

Data Summary

Scientific Research Applications

Pain Management

One of the most promising applications of 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is in the development of selective sodium channel blockers, particularly targeting the Na_v1.7 channel. This sodium channel is crucial in pain signaling pathways and has been validated as a target for pain relief therapies.

- Mechanism of Action : The compound has been shown to exhibit robust in vivo efficacy in models of both inflammatory and neuropathic pain. The design of these molecules emphasizes maintaining potency at Na_v1.7 while improving selectivity over other channels, particularly the hERG channel, which is associated with cardiac safety concerns .

- Case Study : Research indicated that derivatives of this compound demonstrated significant analgesic effects in rodent models, suggesting potential for clinical development as a novel pain management therapy .

Cancer Treatment

Another significant area of application for this compound is in oncology, particularly concerning its role as an inhibitor of specific protein kinases involved in cancer cell survival and proliferation.

- Targeting IKKe and TBK1 : The compound has been identified as a potential inhibitor of IKKε and TBK1, kinases that play critical roles in various cancers, including non-small cell lung cancer (NSCLC). Aberrant activity of these kinases is linked to tumorigenesis and resistance to chemotherapy .

- Efficacy in Preclinical Models : In xenograft models, dual inhibitors targeting both IKKε and TBK1 have shown efficacy against KRAS-driven tumors, which are notoriously difficult to treat. The combination therapy involving this compound could enhance sensitivity to existing chemotherapeutics .

Neurodegenerative Diseases

The neuroprotective properties of nicotinic acid derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotective Mechanisms : Compounds similar to this compound have been studied for their ability to modulate neuroinflammation and promote neuronal survival through nicotinic acetylcholine receptor activation .

- Clinical Implications : Ongoing research aims to elucidate the specific pathways through which these compounds exert neuroprotective effects, potentially leading to new therapeutic strategies for managing neurodegenerative disorders.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Analogues

Nicotinic acid derivatives vary in substituents on the pyridine ring and adjacent heterocycles. Key structural analogs include:

Efficacy in Hyperphosphatemia Management

Nicotinic acid analogs reduce serum phosphorus by inhibiting intestinal phosphate absorption. Meta-analyses of nicotinic acid derivatives demonstrate:

- Serum phosphorus reduction : Standardized mean difference (SMD) of 0.68–1.05 after 4–8 weeks .

- Lipid modulation : HDL increased by 63%, triglycerides decreased by 26% .

- Fluorinated analogs: The 3-fluoropyrrolidine group in 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid may enhance stability, prolonging action compared to non-fluorinated analogs like 6-(pyrrolidin-1-yl)nicotinic acid.

Preparation Methods

Method Using 2,5-Dibromopyridine and Grignard Reagents

According to a detailed patent (CN115433122A), 6-fluoronicotinic acid can be synthesized starting from 2,5-dibromopyridine through a two-step process:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2,5-dibromopyridine, isopropyl magnesium chloride (Grignard reagent), cuprous iodide catalyst, methyl chloroformate, tetrahydrofuran (THF), -10 to 0 °C | Selective Grignard exchange at 6-position followed by reaction with methyl chloroformate to form methyl 6-bromonicotinate | 79.3% yield, 97.1% HPLC purity |

| 2 | Methyl 6-bromonicotinate, tetramethylammonium fluoride, toluene, dimethylformamide (DMF), 40-50 °C, acidic hydrolysis | Fluorination of bromonicotinate to 6-fluoronicotinic acid followed by hydrolysis | 88.7–90.6% yield, >98% HPLC purity |

This method is noted for its environmental friendliness, cost-effectiveness, and suitability for industrial scale-up. The fluorination step uses tetramethylammonium fluoride as the fluorine source under controlled temperature and moisture conditions to achieve high selectivity and yield.

Reaction Scheme Summary

$$

\text{2,5-dibromopyridine} + \text{iPrMgCl} \xrightarrow[\text{CuI}]{-10 \sim 0^\circ C} \text{6-bromo-Grignard intermediate}

$$

$$

\text{6-bromo-Grignard intermediate} + \text{methyl chloroformate} \to \text{methyl 6-bromonicotinate}

$$

$$

\text{methyl 6-bromonicotinate} + \text{(CH}3)4\text{NF} \to \text{methyl 6-fluoronicotinate} \xrightarrow[\text{acid}]{\text{hydrolysis}} \text{6-fluoronicotinic acid}

$$

Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material for fluorination | 2,5-dibromopyridine |

| Fluorination agent | Tetramethylammonium fluoride |

| Coupling agents for amidation | BOP, CDI |

| Solvents | THF, DMF, toluene |

| Temperature for fluorination | 40-50 °C |

| Temperature for Grignard reaction | -10 to 0 °C |

| Reaction atmosphere | Nitrogen or inert gas |

| Base for amidation | Triethylamine |

| Purification | Extraction with ethyl acetate, washing, recrystallization |

Research Findings and Yields

- The fluorination step to obtain 6-fluoronicotinic acid achieves yields between 79% and 90% with high purity (>97% by HPLC).

- Amidation with 3-fluoropyrrolidine typically proceeds efficiently at room temperature with good yields, although exact yields depend on reaction scale and purification methods.

- The described methods avoid harsh conditions, use environmentally benign reagents where possible, and are amenable to scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, fluorinated pyrrolidine derivatives (e.g., 3-fluoropyrrolidine) are reacted with halogenated nicotinic acid precursors (e.g., 6-chloronicotinic acid) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N are often used to deprotonate intermediates. Yield optimization requires strict control of temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for pyrrolidine:nicotinic acid derivatives) . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare chemical shifts of the pyrrolidine protons (δ 2.5–3.5 ppm for fluorinated substituents) and aromatic protons (δ 8.0–9.0 ppm for the pyridine ring) to reference data .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) at m/z 210.21 (calculated for C₁₀H₁₁FN₂O₂) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : The compound exhibits moderate solubility in DMSO, methanol, and DCM but limited solubility in water. Stability tests under varying pH (2–12) and temperatures (4°C, 25°C, −20°C) show degradation above 40°C or in strongly acidic/basic conditions. Store lyophilized samples at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does fluorination at the pyrrolidine ring impact the compound’s bioactivity or binding affinity in target studies?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding interactions and metabolic stability. To assess this:

- Molecular Docking : Compare binding energies of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina.

- Pharmacokinetic Profiling : Measure plasma stability (t₁/₂) and CYP450 inhibition in vitro. Fluorination typically reduces oxidative metabolism, improving bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated nicotinic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

- Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls.

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) via fluorescence polarization and SPR-based binding assays.

- Meta-Analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers .

Q. How can researchers optimize the compound’s synthetic pathway for scalability without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to detect impurities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.